molecular formula C₂₁H₂₆O₂ B1141054 18-Demethyl Etonogestrel CAS No. 54024-10-1

18-Demethyl Etonogestrel

Cat. No. B1141054
CAS RN: 54024-10-1
M. Wt: 310.43
InChI Key:
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Description

18-Demethyl Etonogestrel is a derivative of the synthetic progestin used in hormonal contraceptives. It is a product of chemical modifications aimed at optimizing progestational activity while minimizing side effects. This compound is part of the 19-nortestosterone derivatives, which have been extensively studied for their use in contraception and hormone therapy (Sitruk-Ware, 2008).

Synthesis Analysis

The synthesis involves complex chemical reactions, including stereoselective allylation and intramolecular aldol condensation. A key intermediate in the synthesis of 18-Demethyl Etonogestrel is a compound that corresponds to the BC ring system of Taxol, which undergoes further reactions to produce the desired compound (Iwadare et al., 1999).

Molecular Structure Analysis

The molecular structure of 18-Demethyl Etonogestrel is characterized by the absence of the methyl group at the 18th position, which significantly impacts its pharmacological profile. This modification alters the molecule's interaction with steroid receptors, enhancing its progestational activity and reducing its androgenic effects.

Chemical Reactions and Properties

Chemical reactions involving 18-Demethyl Etonogestrel include its transformation into new metabolites by microbial action, demonstrating the compound's reactivity and potential for producing biologically active derivatives. These transformations can impact the drug's efficacy and side effects profile (Baydoun et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and permeability, are crucial for the development of controlled release systems. Studies on etonogestrel, a closely related compound, have shown that the solubility and release properties can be influenced by the concentration and polymeric composition, which are relevant for designing delivery systems for 18-Demethyl Etonogestrel (Laarhoven et al., 2002).

Chemical Properties Analysis

The chemical properties of 18-Demethyl Etonogestrel, such as its reactivity and interaction with other compounds, are essential for understanding its mechanism of action. Its ability to form eutectic mixtures with other steroids and the resulting impact on solubility and permeability properties are particularly noteworthy (Laarhoven et al., 2002).

Scientific Research Applications

Contraceptive Implant

  • Scientific Field : Obstetrics and Gynecology
  • Summary of Application : The Etonogestrel implant is a form of highly effective and long-acting reversible contraception, available in the U.S. as Nexplanon® . It is placed under the skin of the upper arm by health care providers and is approved for use up to 3 years .
  • Methods of Application : The rod is made of a semi-rigid plastic called ethylene vinyl acetate copolymer and contains 68 mg of Etonogestrel . It is slowly released over at least 3 years, peaking initially at 60–70 mcg per day and decreasing to 25–30 mcg per day at the end of 3 years .
  • Results or Outcomes : It is more effective than any other method, including the intrauterine devices (IUDs) and permanent sterilization methods . It has few contraindications, and has high rates of satisfaction and continuation .

HIV and Pregnancy Prevention

  • Scientific Field : Pharmacokinetics
  • Summary of Application : Multi-purpose prevention technologies capable of long-acting HIV and pregnancy prevention are desirable for women .
  • Methods of Application : Biodegradable ε-polycaprolactone implants delivering the antiretroviral islatravir (ISL) and the contraceptive Etonogestrel (ENG) were tested . Animals received one or two ISL-eluting implants, with doses of 42, 66, or 108 µg of ISL/day with or without an additional ENG-33 mg implant (31 µg/day) .
  • Results or Outcomes : The ISL-62 and 98 mg implants demonstrated stable drug release over three months with ISL-triphosphate (ISL-TP) concentrations in PBMCs above levels predicted to be efficacious for PrEP . Similarly, ENG implants demonstrated sustained drug release with median [range] plasma ENG levels of 495 [229–1110] pg/mL, which suppressed progesterone within two weeks and showed no evidence of altering ISL pharmacokinetics .

Treatment of Ovarian Cysts

  • Scientific Field : Gynecology
  • Summary of Application : The Etonogestrel (ENG) implant is used in the treatment of women requiring long-term reversible contraception and presenting ovarian cysts of probable endometriotic origin .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Vaginal Ring

  • Scientific Field : Obstetrics and Gynecology
  • Summary of Application : Etonogestrel is used in combination with ethinylestradiol, an estrogen, as a vaginal ring under the brand names NuvaRing and Circlet .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Postpartum Contraception

  • Scientific Field : Obstetrics and Gynecology
  • Summary of Application : Etonogestrel is administered in subdermal implants as long-acting reversible contraception. It is known to be effective in postpartum insertion including breastfeeding women .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : When the implant was removed, normal periods were reinstalled within 90 days in 91% of the individuals. Fertility was established quickly with 20 reported pregnancies within 3 months of implant removal .

Menstrual Cycle Regulation

  • Scientific Field : Obstetrics and Gynecology
  • Summary of Application : Etonogestrel is used in the regulation of menstrual cycles. It can be used to improve dysmenorrhea, menorrhagia, and endometriosis .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : Most women experience reduced bleeding overall .

Safety And Hazards

The safety data sheet for Etonogestrel, from which 18-Demethyl Etonogestrel is derived, classifies it as a Category 2 carcinogen and Category 1B reproductive toxin . It is suspected of causing cancer and may damage fertility or the unborn child .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-9-18-17-7-5-14-11-15(22)6-8-16(14)19(17)13(2)12-20(18,21)3/h1,11,16-19,23H,2,5-10,12H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLPWTJRPURMLR-OLGWUGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21680464

CAS RN

54024-10-1
Record name 19-NORPREGN-4-EN-20-YN-3-ONE, 17-HYDROXY-11-METHYLENE-, (17ALPHA)-
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